molecular formula C8H16O4 B584190 Dianose CAS No. 155179-24-1

Dianose

Cat. No.: B584190
CAS No.: 155179-24-1
M. Wt: 176.212
InChI Key: MXKAFWGWKGCIIB-HSNKUXOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dianose: is a chemical compound characterized by the absence of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring and the presence of an ethyl group at the 3 position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dianose typically involves the selective removal of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring, followed by the introduction of an ethyl group at the 3 position. This can be achieved through a series of chemical reactions, including:

    Deoxygenation: The removal of hydroxyl groups can be accomplished using reagents such as tributyltin hydride in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dianose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce carbonyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups back to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at the 3 position.

Scientific Research Applications

Dianose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dianose involves its interaction with specific molecular targets and pathways. The absence of hydroxyl groups at the 2 and 6 positions and the presence of an ethyl group at the 3 position can influence its binding affinity and specificity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dideoxy-3-O-methyl-alpha-L-arabino-Hexopyranose
  • 2,6-Dideoxy-3-O-propyl-alpha-L-arabino-Hexopyranose

Uniqueness

Compared to similar compounds, Dianose is unique due to the presence of the ethyl group at the 3 position, which can impart different chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

155179-24-1

Molecular Formula

C8H16O4

Molecular Weight

176.212

IUPAC Name

(2R,4S,5S,6S)-4-ethoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-3-11-6-4-7(9)12-5(2)8(6)10/h5-10H,3-4H2,1-2H3/t5-,6-,7+,8-/m0/s1

InChI Key

MXKAFWGWKGCIIB-HSNKUXOKSA-N

SMILES

CCOC1CC(OC(C1O)C)O

Synonyms

dianose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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